molecular formula C15H15FN2O2 B1437952 N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide CAS No. 1020053-89-7

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide

Cat. No.: B1437952
CAS No.: 1020053-89-7
M. Wt: 274.29 g/mol
InChI Key: JPZXFGSIRMKQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and an ethoxy group attached to a benzamide structure. Its molecular formula is C15H15FN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 3-ethoxybenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The amino group and the fluorine atom may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-fluorophenyl)benzamide: Similar structure but lacks the ethoxy group.

    N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide: Contains additional trifluoromethyl groups, which may alter its chemical properties and biological activity.

Uniqueness

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may provide advantages in terms of solubility, stability, and specificity in various applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-9-11(17)6-7-13(14)16/h3-9H,2,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXFGSIRMKQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.